Ethyl (tosylmethyl)carbamate
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Overview
Description
Ethyl (tosylmethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a tosylmethyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (tosylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with tosylmethyl isocyanide under controlled conditions. The reaction typically requires a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl (tosylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tosyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Ethyl (tosylmethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving carbamates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (tosylmethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction is often mediated through the formation of a carbamoyl intermediate, which can undergo further chemical transformations.
Comparison with Similar Compounds
Ethyl carbamate: A simpler carbamate with similar reactivity but lacking the tosylmethyl group.
Methyl carbamate: Another related compound with a methyl group instead of an ethyl group.
Propyl carbamate: Similar structure with a propyl group.
Uniqueness: Ethyl (tosylmethyl)carbamate is unique due to the presence of the tosylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
IUPAC Name |
ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-16-11(13)12-8-17(14,15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLABMWLBRDNAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCS(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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